Estriol succinate

Menopausal hormone therapy Pharmacokinetics Estrogen replacement

Estriol succinate (CAS 514-68-1) is a synthetic, semisynthetic steroid ester and a hemisuccinate derivative of the endogenous estrogen estriol. It is classified as an estrogen ester prodrug, specifically a 16α,17β-disuccinate ester of estriol, and functions as a weak estrogen receptor agonist.

Molecular Formula C26H32O9
Molecular Weight 488.5 g/mol
CAS No. 514-68-1
Cat. No. B1197892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol succinate
CAS514-68-1
Synonymsestriol succinate
estriol succinate, disodium salt
estriol-16,17-dihemisuccinate
styptanon
succinylestriol
synapause
Molecular FormulaC26H32O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C26H32O9/c1-26-11-10-17-16-5-3-15(27)12-14(16)2-4-18(17)19(26)13-20(34-23(32)8-6-21(28)29)25(26)35-24(33)9-7-22(30)31/h3,5,12,17-20,25,27H,2,4,6-11,13H2,1H3,(H,28,29)(H,30,31)/t17-,18-,19+,20-,25+,26+/m1/s1
InChIKeyVBRVDDFOBZNCPF-BRSFZVHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estriol Succinate (CAS 514-68-1): A Disuccinate Prodrug of Estriol with Distinct Oral Absorption Profile


Estriol succinate (CAS 514-68-1) is a synthetic, semisynthetic steroid ester and a hemisuccinate derivative of the endogenous estrogen estriol [1]. It is classified as an estrogen ester prodrug, specifically a 16α,17β-disuccinate ester of estriol, and functions as a weak estrogen receptor agonist [2]. The compound is clinically utilized primarily in menopausal hormone therapy for the treatment and prevention of symptoms such as hot flashes and vaginal atrophy [3]. Estriol succinate is characterized by its unique pharmacokinetic behavior as a prodrug, which differentiates it from other oral estrogen preparations and its parent compound, unconjugated estriol [4].

Why Estriol Succinate Cannot Be Casually Substituted: The Critical Impact of Esterification on Oral Bioavailability and Duration


Generic substitution among estrogen preparations is not straightforward due to fundamental differences in pharmacokinetics dictated by esterification and prodrug design. Estriol succinate is not merely a salt or simple derivative; its specific disuccinate ester structure at the C16α and C17β positions of the steroid backbone dictates its unique absorption and hydrolysis profile [1]. Unlike other estrogen esters, such as estradiol valerate, estriol succinate undergoes minimal hydrolysis in the intestinal mucosa upon oral ingestion, leading to a slower absorption rate and a longer-acting profile compared to unconjugated estriol [2]. This directly impacts the achievable circulating estriol concentrations and the dosing frequency required for therapeutic effect [3]. Therefore, substituting estriol succinate with another estrogen or even with unmodified estriol would result in a different exposure profile and potentially different clinical efficacy and safety outcomes.

Head-to-Head Quantitative Differentiation of Estriol Succinate vs. Key Comparators


Oral Estriol Succinate vs. Estradiol Valerate: A 500% Increase in Total Estriol with Minimal Unconjugated Estrogen Elevation

In a direct comparative study of oral estrogen preparations, 2 mg daily of estriol succinate resulted in a 500% increase in total (conjugated + unconjugated) circulating estriol, while concentrations of unconjugated estrogens were not altered by this dosage [1]. In stark contrast, oral administration of other preparations, including estradiol valerate, produced prominent rises specifically in unconjugated estrogens in plasma, with concentration peaks occurring within 3–6 hours after application [1].

Menopausal hormone therapy Pharmacokinetics Estrogen replacement

Estriol Succinate vs. Unconjugated Estriol: Distinct Oral Absorption Kinetics Confirming Longer-Acting Profile

Unlike other estrogen esters such as estradiol valerate, estriol succinate undergoes little hydrolysis in the intestinal mucosa upon oral ingestion and is therefore absorbed more slowly than unconjugated estriol [1]. Consequently, oral estriol succinate functions as a longer-acting form of estriol compared to oral unconjugated estriol [1]. A single 8 mg oral dose of estriol succinate reaches a maximum circulating estriol level of 40 pg/mL within 12 hours, which increases to a maximum of 80 pg/mL with continued daily dosing [1]. This contrasts with the rapid absorption and short duration of action observed with unconjugated estriol.

Pharmacokinetics Prodrug design Oral bioavailability

Estriol Succinate and Estradiol Valerate Show Comparable Effects on Skin Estrogen Receptor Concentrations

A study investigating estrogen receptors in human skin found that the concentrations of cytoplasmic and nuclear receptors during therapy with either estriol succinate or estradiol valerate were maintained at roughly the same levels as during a normal menstrual cycle [1]. Both treatments demonstrated a similar ability to sustain physiological skin estrogen receptor levels in castrated women, indicating comparable efficacy in this specific tissue context [1].

Dermatology Estrogen receptor Skin aging

Optimal Use Cases for Estriol Succinate Based on Quantified Differentiation


Research on Conjugated vs. Unconjugated Estrogen Dynamics in HRT

Estriol succinate is the preferred compound for investigators studying the differential physiological impacts of conjugated versus unconjugated estrogens during hormone replacement therapy. As demonstrated in a head-to-head study, its administration uniquely results in a 500% increase in total (primarily conjugated) estriol without elevating unconjugated estrogen levels, unlike estradiol valerate which significantly raises unconjugated estrogen [1]. This property allows for the isolation and study of pathways mediated by conjugated estrogens.

Development of Sustained-Release Oral Estrogen Formulations

For formulation scientists aiming to achieve a longer-acting oral estrogen profile, estriol succinate provides a proven molecular template. Its inherent resistance to intestinal hydrolysis and reliance on liver-mediated activation results in a slower absorption and extended duration of action compared to unconjugated estriol, with a single 8 mg dose producing detectable estriol levels for over 12 hours [2]. This intrinsic property reduces the need for complex drug delivery technologies to achieve sustained release.

In Vitro and Ex Vivo Models for Estrogen Receptor Activation in Dermal Tissues

Estriol succinate is an excellent candidate for studies investigating estrogen's role in skin biology. Direct comparative evidence shows that it maintains skin estrogen receptor concentrations at physiological levels, equivalent to both the normal menstrual cycle and estradiol valerate therapy [3]. This makes it a suitable tool for dermatological research where systemic effects of stronger estrogens like estradiol are an undesired variable.

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